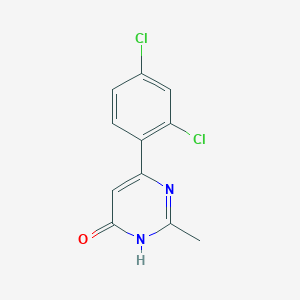

6-(2,4-Dichlorophenyl)-2-methyl-4-pyrimidinol

Vue d'ensemble

Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography . The analysis would include bond lengths and angles, the presence of any functional groups, and any notable structural features.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility in various solvents, and spectral properties (IR, NMR, UV-Vis, etc.) .Applications De Recherche Scientifique

Cerebrovascular Agents

6-(2,4-Dichlorophenyl)-2-methyl-4-pyrimidinol: is used as a reactant in the preparation of pyrimidine compounds that serve as cerebrovascular agents. These agents are designed to affect the cerebral blood flow and are potentially useful in treating conditions like stroke or cerebral ischemia .

Mécanisme D'action

Target of Action

It is known that similar compounds interact with cytochrome p450 enzymes . These enzymes play a crucial role in the metabolism of various substances within the body.

Mode of Action

6-(2,4-Dichlorophenyl)-2-methyl-4-pyrimidinol likely interacts with its targets through the inhibition of the enzyme cytochrome P450 14α-demethylase . This enzyme is responsible for converting lanosterol to ergosterol, a critical component of the fungal cell wall. Inhibition of this enzyme leads to increased cellular permeability and leakage of cellular contents .

Biochemical Pathways

The inhibition of cytochrome p450 14α-demethylase disrupts the synthesis of ergosterol, affecting the integrity of the fungal cell wall . This disruption can lead to cell death, providing a potential antifungal effect.

Pharmacokinetics

Similar compounds have been noted to have low metabolic stability . This could impact the bioavailability of the compound, potentially requiring adjustments in dosing or delivery method to achieve therapeutic effects.

Result of Action

The molecular and cellular effects of 6-(2,4-Dichlorophenyl)-2-methyl-4-pyrimidinol’s action are likely related to its potential antifungal activity. By inhibiting the enzyme cytochrome P450 14α-demethylase, the compound disrupts the synthesis of ergosterol, leading to increased cellular permeability and potential cell death .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(2,4-dichlorophenyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c1-6-14-10(5-11(16)15-6)8-3-2-7(12)4-9(8)13/h2-5H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHFYSPYFUUFCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

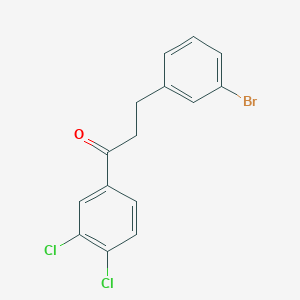

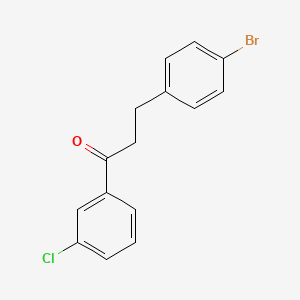

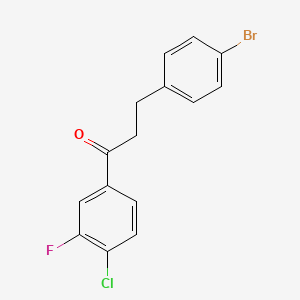

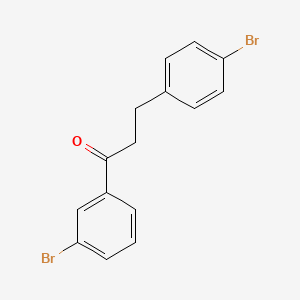

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

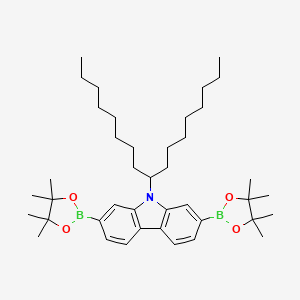

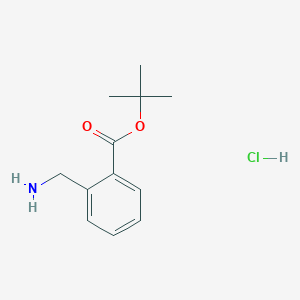

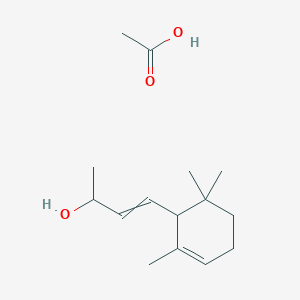

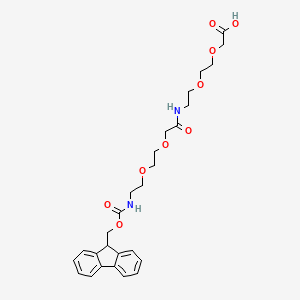

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-Bromo-4-methyl-[2,2']bipyridinyl](/img/structure/B1532401.png)

![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol](/img/structure/B1532408.png)